molecular formula C15H12BrN3O4S2 B2499344 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 864975-98-4

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2499344
CAS RN: 864975-98-4
M. Wt: 442.3
InChI Key: ZZMDNLZWXAZIFN-ICFOKQHNSA-N
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Description

The compound “(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It’s worth noting that similar compounds have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include 1,3-dipolar cycloaddition .

Scientific Research Applications

Thiol Caging and Photochemical Release

The compound F1359-0695 serves as an efficient multi-photon labile protecting group for thiol caging . Thiol-containing compounds play critical roles in biological systems and bioengineering applications. However, the previously used 6-bromo-7-hydroxy coumarin-4-ylmethyl (Bhc) group had limitations due to undesired photoisomerization upon irradiation. To address this issue, researchers developed 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) as an improved thiol-protecting group. One- and two-photon photolysis reactions demonstrate clean and efficient photo-cleavage of a peptide containing an mBhc-caged thiol, without detectable photoisomer production. This property makes it valuable for spatio-temporal control of biological processes and biomaterial applications .

Biological Studies and Enzyme Recognition

In biological studies, a K-Ras-derived peptide containing an mBhc-protected thiol was prepared. Upon irradiation with UV or near IR light in the presence of protein farnesyltransferase (PFTase), the mBhc-caged thiol released the free peptide. The enzyme recognized the free peptide, leading to farnesylation. This demonstrates the utility of mBhc in studying protein modifications and enzymatic processes .

Biomaterial Applications

Researchers covalently modified hydrogels with mBhc-protected cysteamine. Using multi-photon confocal microscopy, they generated highly defined volumes of free thiols inside the hydrogels. These free thiols were visualized via reaction with a sulfhydryl-reactive fluorophore. The simple synthesis of mBhc and its efficient removal by one- and two-photon processes make it an attractive protecting group for thiol caging in a variety of biomaterial applications .

Organic Field-Effect Transistors (OFETs)

Additionally, the compound’s electronic and molecular structures have been characterized. It is part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core. These derivatives behave as p-type semiconductors in OFET devices. The planarity of the structure and intramolecular charge transfer play critical roles in their application as semiconductors .

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDNLZWXAZIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

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